Glutaronitrile-1,5-13C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

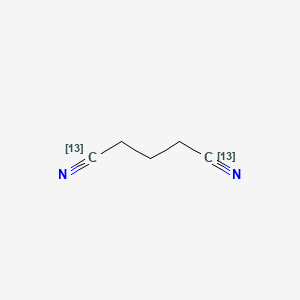

Glutaronitrile-1,5-13C2: is a labeled isotopic compound of glutaronitrile, also known as pentanedinitrile. It is a nitrile with the molecular formula C3H6(CN)2 and a molecular weight of 96.1. This compound is characterized by the presence of two carbon-13 isotopes at the 1 and 5 positions, making it useful for various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glutaronitrile-1,5-13C2 can be synthesized through the isotopic labeling of glutaronitrile. The process involves the incorporation of carbon-13 isotopes into the molecular structure. The typical reaction conditions include the use of chloroform, dichloromethane, and ethyl acetate as solvents. The boiling point of the compound is between 115-125°C at 0.7-0.8 mmHg .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and accurate .

Análisis De Reacciones Químicas

Types of Reactions: Glutaronitrile-1,5-13C2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed:

Oxidation: Glutaric acid and other oxidized derivatives.

Reduction: 1,5-diaminopentane and other reduced forms.

Substitution: Substituted glutaronitrile derivatives

Aplicaciones Científicas De Investigación

Metabolic Studies

Overview

Glutaronitrile-1,5-13C2 is utilized in metabolic studies to trace the pathways of biochemical reactions. Its isotopic labeling allows researchers to monitor the incorporation of carbon into metabolic intermediates.

Applications

- Biosynthesis Pathways : Used to elucidate the biosynthetic pathways of amino acids and other metabolites by tracking the labeled carbon atoms.

- NMR Spectroscopy : When combined with nuclear magnetic resonance (NMR) spectroscopy, it provides insights into molecular interactions and conformations in biological systems .

Case Study Example

A study demonstrated the use of this compound in tracking the metabolic fate of labeled substrates in microbial fermentation processes. The results indicated significant incorporation of the labeled carbon into key metabolic products, illustrating its utility in understanding microbial metabolism .

Analytical Chemistry

Overview

In analytical chemistry, this compound serves as an internal standard for quantifying compounds using mass spectrometry.

Applications

- Mass Spectrometry : It is used as a reference compound to enhance the accuracy of quantitative analyses in complex biological samples.

- Calibration Standards : Provides reliable calibration standards for various assays involving nitriles and related compounds.

Data Table: Applications in Analytical Chemistry

| Application Area | Purpose | Methodology |

|---|---|---|

| Mass Spectrometry | Internal standard for quantification | LC-MS/MS |

| Calibration Standards | Reference for assay calibration | Standard addition method |

Medicinal Chemistry

Overview

this compound has potential applications in medicinal chemistry, particularly in drug development and pharmacokinetics.

Applications

- Drug Metabolism Studies : Helps in understanding the metabolic pathways of pharmaceutical compounds by tracing their transformation and elimination.

- Therapeutic Development : Investigated for its role in developing new therapeutic agents targeting specific diseases.

Case Study Example

Research involving this compound highlighted its application in studying the metabolism of a novel anti-cancer drug. The isotopic labeling allowed for detailed tracking of drug metabolites, providing insights into efficacy and safety profiles during preclinical trials .

Mecanismo De Acción

The mechanism of action of glutaronitrile-1,5-13C2 involves its interaction with molecular targets and pathways. The compound’s nitrile groups can participate in various chemical reactions, leading to the formation of different products. The isotopic labeling allows for precise tracking of these interactions, providing insights into the underlying mechanisms .

Comparación Con Compuestos Similares

- **But

Actividad Biológica

Glutaronitrile-1,5-13C2, an isotopically labeled derivative of glutaronitrile, has garnered attention in various fields of biological and chemical research. This compound, characterized by its molecular formula C3H6(CN)2 and a molecular weight of 96.10 g/mol, is primarily utilized for its unique properties in studying metabolic pathways, drug metabolism, and biochemical processes.

This compound is synthesized through the incorporation of carbon-13 isotopes at the 1 and 5 positions of the glutaronitrile molecule. The synthesis typically employs solvents such as chloroform, dichloromethane, and ethyl acetate under controlled conditions to ensure high purity and yield. The compound appears as an oil and is soluble in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C3H6(CN)2 |

| Molecular Weight | 96.10 g/mol |

| Appearance | Oil |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate |

| Storage Conditions | -20°C |

Biological Applications

Metabolic Studies : this compound serves as a tracer in metabolic studies due to its isotopic labeling. Researchers utilize this compound to track metabolic pathways in various organisms, providing insights into the dynamics of biochemical processes.

Drug Metabolism Research : The compound is extensively used in pharmacokinetics to study drug metabolism. Its isotopic labeling allows for detailed tracking of drug distribution and elimination within biological systems. This capability is crucial for understanding how drugs interact with metabolic pathways and how they are processed by the body.

Case Studies

- Metabolic Pathway Analysis : In a study investigating the metabolism of specific drugs in liver cells, researchers used this compound as a tracer. The results indicated that the compound effectively illuminated key metabolic pathways involved in drug processing, demonstrating its utility in pharmacological research.

- Enzyme Activity Assessment : Another case study focused on enzyme kinetics where this compound was employed to analyze the activity of nitrilase enzymes. The isotopic label allowed for precise measurement of product formation rates, providing valuable data on enzyme efficiency and substrate specificity.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions within biological systems. The nitrile groups can undergo oxidation to form corresponding acids or reduction to produce amines. These reactions play a significant role in metabolic pathways and enzymatic processes.

Comparison with Related Compounds

To contextualize the significance of this compound, it is beneficial to compare it with similar compounds used in biological research:

| Compound Name | Isotopic Labeling | Primary Use |

|---|---|---|

| Glutaronitrile | No | General organic synthesis |

| Adiponitrile-d8 | Yes | Metabolic studies |

| Acetonitrile | No | Solvent in chemical reactions |

Propiedades

IUPAC Name |

(1,5-13C2)pentanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2/i4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOMUSMDRMJOTH-MQIHXRCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C]#N)C[13C]#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.